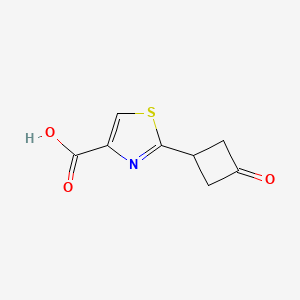
5-Oxo-3-(2-pyridinyl)proline
説明
5-Oxo-3-(2-pyridinyl)proline (5-OPP) is a small molecule that has recently become a focus of scientific research due to its potential applications in various areas. 5-OPP has a wide range of biochemical and physiological effects, which makes it an attractive compound for laboratory experiments.
科学的研究の応用
5-Oxo-3-(2-pyridinyl)proline has been studied for its potential applications in various scientific research areas. It has been found to be a potent inhibitor of the enzyme N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability. 5-Oxo-3-(2-pyridinyl)proline has also been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of various cancer cell lines. Additionally, 5-Oxo-3-(2-pyridinyl)proline has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
作用機序
5-Oxo-3-(2-pyridinyl)proline acts as an NMDA receptor antagonist, which means that it binds to the NMDA receptor and prevents it from being activated. This inhibition of the NMDA receptor leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as glutamate and aspartate. Additionally, 5-Oxo-3-(2-pyridinyl)proline has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Oxo-3-(2-pyridinyl)proline have been studied in both in vitro and in vivo studies. In vitro studies have shown that 5-Oxo-3-(2-pyridinyl)proline can inhibit the activity of certain enzymes involved in cell proliferation and apoptosis, which can lead to the death of cancer cells. Additionally, 5-Oxo-3-(2-pyridinyl)proline has been found to reduce the release of neurotransmitters, such as glutamate and aspartate, which can lead to a decrease in neuronal excitability. In vivo studies have shown that 5-Oxo-3-(2-pyridinyl)proline can reduce the growth of certain cancer cell lines and can also reduce the symptoms of neurodegenerative diseases, such as Alzheimer’s disease.
実験室実験の利点と制限
The advantages of using 5-Oxo-3-(2-pyridinyl)proline in laboratory experiments include its availability, low cost, and wide range of biochemical and physiological effects. Additionally, 5-Oxo-3-(2-pyridinyl)proline is relatively easy to synthesize, which makes it suitable for large-scale synthesis. The main limitation of using 5-Oxo-3-(2-pyridinyl)proline in laboratory experiments is its potential toxicity, which can be a concern when using high concentrations of the compound.
将来の方向性
The future directions for 5-Oxo-3-(2-pyridinyl)proline research include further investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, and further exploration of its potential as an anti-cancer agent. Additionally, further research should be conducted to understand the mechanism of action of 5-Oxo-3-(2-pyridinyl)proline and to identify potential side effects. Finally, further research should be conducted to explore the potential of 5-Oxo-3-(2-pyridinyl)proline as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease.
特性
IUPAC Name |
5-oxo-3-pyridin-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8-5-6(9(12-8)10(14)15)7-3-1-2-4-11-7/h1-4,6,9H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREVOBNPKYLWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)
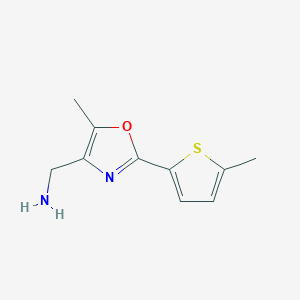
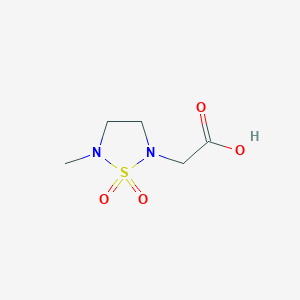
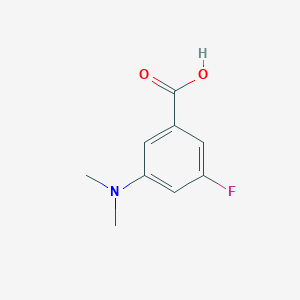
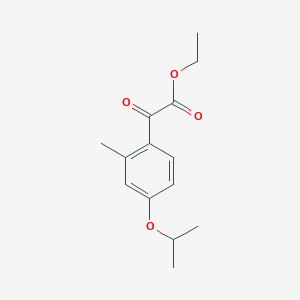
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)
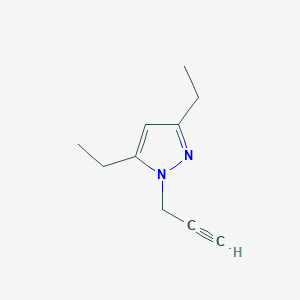
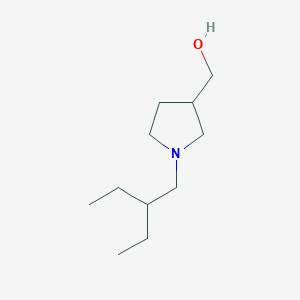
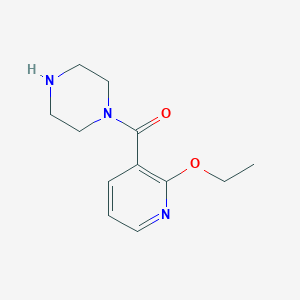
![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
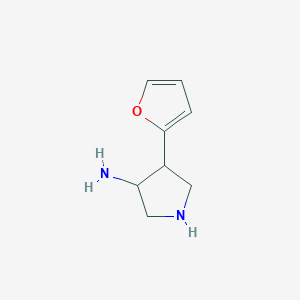
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)
